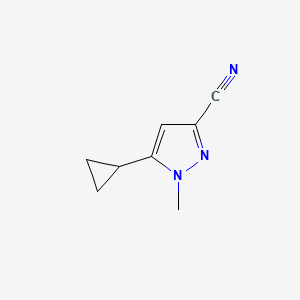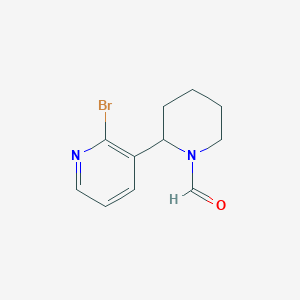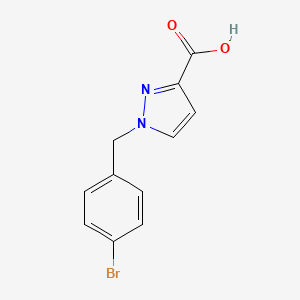
1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-Bromobenzyl bromide: This can be achieved by brominating 4-bromotoluene using bromine in the presence of a catalyst.
Nucleophilic substitution: The 4-bromobenzyl bromide is then reacted with a pyrazole derivative under basic conditions to form 1-(4-bromobenzyl)-1H-pyrazole.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)-1H-pyrazole: Lacks the carboxylic acid group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
1-(4-Bromobenzyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can affect its overall structure and function.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
Clave InChI |
CWGCJUNDOLFXPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=CC(=N2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


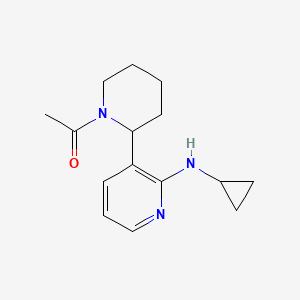
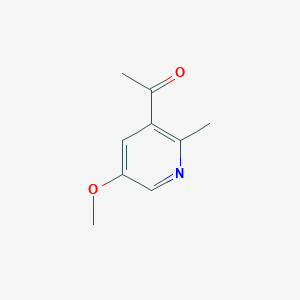
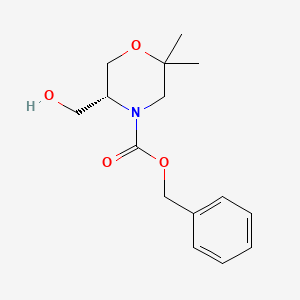
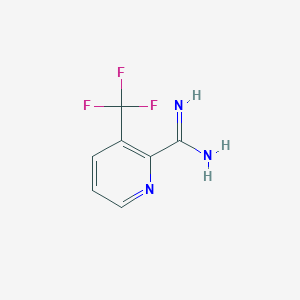
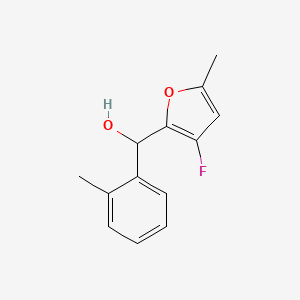
![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)
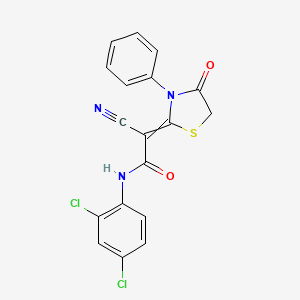

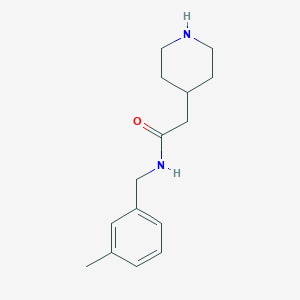
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
![3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B15060020.png)
